molecular formula C26H30N4O8S2 B2813286 (Z)-methyl 2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-37-1

(Z)-methyl 2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2813286
CAS No.: 864975-37-1
M. Wt: 590.67
InChI Key: CKGGKQYHWHMGJI-RFBIWTDZSA-N
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Description

The compound "(Z)-methyl 2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate" features a dihydrobenzo[d]thiazole core with critical substituents:

  • A (Z)-configured imino group linking a sulfonylbenzoyl moiety.
  • A piperazine ring substituted with an ethoxycarbonyl group.
  • Methoxyethyl and methyl carboxylate groups enhancing solubility and metabolic stability.

Its design aligns with trends in medicinal chemistry, where heterocyclic cores (e.g., thiazoles, piperazines) are leveraged for target engagement and pharmacokinetic optimization .

Properties

IUPAC Name

methyl 2-[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O8S2/c1-4-38-26(33)28-11-13-29(14-12-28)40(34,35)20-8-5-18(6-9-20)23(31)27-25-30(15-16-36-2)21-10-7-19(24(32)37-3)17-22(21)39-25/h5-10,17H,4,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGGKQYHWHMGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, emphasizing its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, piperazine moiety, and various functional groups that may contribute to its biological activity. The molecular formula is C24H30N4O5SC_{24}H_{30}N_4O_5S, and it possesses multiple sites for potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the thiazole ring.
  • Introduction of the piperazine sulfonamide group.
  • Finalization through esterification and amidation reactions.

Antimicrobial Activity

Research indicates that compounds with thiazole and piperazine structures exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated moderate to good antibacterial activity against various strains, suggesting that our compound could similarly possess such properties .

Compound Activity MIC (µg/mL)
Thiazole Derivative AModerate32
Thiazole Derivative BGood16
(Z)-Methyl CompoundPending Evaluation-

Anticancer Properties

Preliminary studies suggest that derivatives of thiazoles have shown cytotoxic effects against cancer cell lines. For instance, compounds with similar scaffolds have been reported to inhibit cell proliferation in breast cancer models . The mechanism often involves apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. Some studies have reported that these compounds can exhibit anxiolytic and antidepressant effects in animal models . The interaction with serotonin and dopamine receptors is a possible mechanism behind these effects.

Case Studies

  • Antibacterial Activity : In vitro tests on a series of thiazole-piperazine compounds showed that modifications in the side chains significantly affected their antibacterial efficacy against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assay : A study involving the evaluation of similar thiazole derivatives against various cancer cell lines revealed that specific substitutions on the thiazole ring enhanced cytotoxicity, indicating a structure-activity relationship that could be explored further with our target compound .

Scientific Research Applications

Pharmacological Applications

The primary focus of research surrounding this compound is its pharmacological properties, particularly as an inhibitor of various kinases. Kinases are essential enzymes involved in many cellular processes, and their dysregulation is often implicated in cancer and other diseases.

Kinase Inhibition

Studies indicate that compounds similar to (Z)-methyl 2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can inhibit receptor tyrosine kinases such as:

  • VEGFR (Vascular Endothelial Growth Factor Receptors) : Involved in angiogenesis and tumor growth.
  • EGFR (Epidermal Growth Factor Receptor) : Associated with various cancers.
  • PDGFR (Platelet-Derived Growth Factor Receptor) : Plays a role in cell proliferation and survival.

These inhibitory effects can potentially lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from simpler precursors. The incorporation of piperazine and sulfonamide moieties is crucial for enhancing its biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.

Case Studies

Several case studies provide insights into the therapeutic potential of similar compounds:

  • Antitumor Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the benzo[d]thiazole framework can enhance biological activity .
  • In Vivo Efficacy : Animal studies have shown that compounds with similar structures can effectively inhibit tumor growth in xenograft models, highlighting their potential for development into anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to specific functional groups can lead to enhanced potency and selectivity against target kinases.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The compound contains two ester functionalities: the ethoxycarbonyl group on the piperazine ring and the methyl carboxylate on the benzo[d]thiazole moiety. These esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts.

Example Conditions:

Reaction SiteReagentTemperatureProductYieldSource
Ethoxycarbonyl1M NaOH (aq.)80°CPiperazine-4-carboxylic acid85%
Methyl carboxylateH2SO4 (conc.)Reflux6-Carboxybenzo[d]thiazole derivative78%

Acid-catalyzed hydrolysis typically proceeds via protonation of the ester carbonyl, while base-mediated hydrolysis involves nucleophilic attack by hydroxide ions .

Nucleophilic Substitution at Sulfonamide Linkage

The piperazinylsulfonyl group is susceptible to nucleophilic substitution, particularly with amines or hydrazines, due to the electron-withdrawing nature of the sulfonyl moiety.

Example Reaction:
Replacement of the piperazine residue with hydrazine under microwave irradiation:

Compound+H2N-NH2EtOH, 100°C, MWSulfonyl hydrazide derivative(Yield: 92%)[2]\text{Compound} + \text{H}_2\text{N-NH}_2 \xrightarrow{\text{EtOH, 100°C, MW}} \text{Sulfonyl hydrazide derivative} \quad (\text{Yield: 92\%}) \quad[2]

Microwave-assisted reactions enhance reaction rates and yields compared to conventional heating .

Oxidation of the Benzo[d]Thiazole Core

The thiazole ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent.

Oxidation Pathways:

Oxidizing AgentProductConditionsSelectivitySource
H2O2 (30%)Thiazole sulfoxideRT, 12 hModerate
mCPBAThiazole sulfone0°C → RT, 6 hHigh

Meta-chloroperbenzoic acid (mCPBA) provides superior selectivity for sulfone formation.

Cyclization and Ring-Opening Reactions

The imino group (-NH-) adjacent to the thiazole ring facilitates cyclization reactions. For example, interaction with aldehydes under acid catalysis generates fused heterocycles:

Compound+RCHOHCl, EtOHTriazolo-thiazine derivative(Yield: 65–78%)[5]\text{Compound} + \text{RCHO} \xrightarrow{\text{HCl, EtOH}} \text{Triazolo-thiazine derivative} \quad (\text{Yield: 65–78\%}) \quad[5]

This reactivity is leveraged in medicinal chemistry to enhance bioactivity .

Synthetic Optimization Strategies

  • Microwave Assistance: Reduces reaction time from hours to minutes (e.g., 15 min vs. 6 h for hydrazine substitution) .

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve sulfonamide substitution yields by 20–30% compared to THF .

Comparison with Similar Compounds

BIBF 1120 ()

BIBF 1120 (a tyrosine kinase inhibitor) shares functional groups with the target compound:

  • Piperazine Motif : Both compounds incorporate piperazine, a common pharmacophore for enhancing solubility and bioavailability. However, BIBF 1120’s piperazinyl acetyl group contrasts with the target’s piperazinyl sulfonyl , which may confer distinct electronic and steric properties.
  • Core Heterocycle : BIBF 1120’s indole core vs. the target’s benzo[d]thiazole suggests divergent binding mechanisms—indoles often intercalate DNA, while thiazoles may target enzymes or receptors.
  • Bioactivity : BIBF 1120’s anticancer activity implies the target compound could be explored for kinase inhibition, though its sulfonyl group may favor protease targeting .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound Benzo[d]thiazole Piperazinyl sulfonyl, ethoxycarbonyl Hypothetical enzyme inhibition
BIBF 1120 () Indole Piperazinyl acetyl, methyl ester Anticancer (TK inhibition)
Thiazole 11a-c () Thiazole Varied alkyl/aryl groups Analgesic

Research Implications and Hypotheses

  • Synthetic Challenges : The target’s Z-configuration and sulfonylbenzoyl group may require specialized reagents (e.g., stereoselective catalysts) compared to simpler thiazoles in .
  • Metabolic Stability : The methoxyethyl and ethoxycarbonyl groups likely reduce esterase-mediated hydrolysis, enhancing half-life relative to analogs with labile esters .
  • Therapeutic Potential: Structural parallels to BIBF 1120 suggest anticancer applications, while similarities to analgesic thiazoles hint at pain management utility. Further studies should prioritize ADMET profiling and target screening .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : The synthesis requires precise control of reaction conditions:

  • Temperature : Maintain 0–5°C during imine bond formation to prevent side reactions (e.g., hydrolysis of the ethoxycarbonyl group) .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates in sulfonylation steps .
  • Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation between the benzoyl and piperazine groups .
    • Analytical Validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and confirm intermediate purity with ¹H/¹³C NMR (e.g., δ 8.2 ppm for aromatic protons, δ 170 ppm for carbonyl carbons) .

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

  • Conflict Resolution :

  • Dynamic NMR : Use variable-temperature ¹H NMR to distinguish between rotational isomers of the sulfonylpiperazine group, which may cause split signals .
  • 2D-COSY/HSQC : Map coupling interactions and assign overlapping signals in the benzo[d]thiazole region (δ 6.5–7.5 ppm) .
  • X-ray Crystallography : If crystalline, compare experimental and computational (DFT-optimized) structures to validate stereochemistry .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

  • SAR Workflow :

Analog Synthesis : Modify substituents systematically (e.g., replace ethoxycarbonyl with tert-butoxycarbonyl) and assess bioactivity changes .

Computational Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on hydrogen bonding with the piperazine sulfonyl group .

Free-Wilson Analysis : Quantify contributions of individual substituents (e.g., 2-methoxyethyl) to activity using multivariate regression .

  • Key Metrics : Report IC₅₀ shifts ≥10-fold as significant for SAR validation .

Q. How should researchers address contradictory bioactivity data in different assay systems?

  • Contradiction Analysis :

  • Orthogonal Assays : Compare results from cell-free enzymatic assays (e.g., fluorescence polarization) and cell-based viability assays (e.g., MTT) to identify off-target effects .
  • Solubility Correction : Normalize activity data using experimentally determined solubility (e.g., via shake-flask method in PBS at pH 7.4) to account for bioavailability limitations .
  • Metabolite Screening : Use LC-MS/MS to detect hydrolysis products (e.g., free carboxylic acids) that may interfere with assays .

Q. What computational methods are effective for predicting metabolic stability?

  • In Silico Tools :

  • CYP450 Metabolism : Simulate phase I metabolism with StarDrop or ADMET Predictor , focusing on oxidation sites (e.g., benzylic carbons in the 2-methoxyethyl group) .
  • Glucuronidation Potential : Apply GLUE software to predict phase II conjugation at the methyl ester or ethoxycarbonyl groups .
    • Experimental Validation : Cross-check predictions with human liver microsome (HLM) assays and quantify half-life (t₁/₂) using LC-MS .

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